N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride
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Overview
Description
N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride is a complex organic compound that features a benzo[d]thiazole moiety linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride typically involves multiple steps. One common method includes the reaction of benzo[d]thiazole derivatives with pyridine-based intermediates under specific conditions. For instance, the synthesis might involve:
Diazo-coupling: This step involves the formation of a diazonium salt from an aromatic amine, which then couples with a benzo[d]thiazole derivative.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base.
Biginelli Reaction: This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Another benzothiazole derivative with potential therapeutic applications.
Benzothiazole-based compounds: A broad class of compounds with diverse applications in medicine and industry.
Uniqueness
N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride is unique due to its specific structure, which combines a benzo[d]thiazole moiety with a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3S.ClH/c1-16(2)11-7-9-17(10-8-11)14-15-12-5-3-4-6-13(12)18-14;/h3-10H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQQYDDTMSMWIO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3S2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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